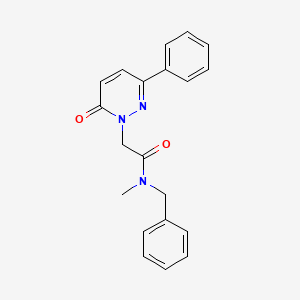

N-benzyl-N-methyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Description

N-benzyl-N-methyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a heterocyclic organic compound featuring a pyridazinone core substituted with a phenyl group at the 3-position and an acetamide side chain modified with benzyl and methyl groups on the nitrogen. This structure positions it within a class of compounds investigated for diverse pharmacological activities, including neurological and anti-inflammatory effects . The pyridazinone moiety is known for its electron-deficient aromatic system, facilitating interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

N-benzyl-N-methyl-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c1-22(14-16-8-4-2-5-9-16)20(25)15-23-19(24)13-12-18(21-23)17-10-6-3-7-11-17/h2-13H,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPYZQXWMIGOKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves the following steps:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

Introduction of the Phenyl Group: This step involves the substitution of a hydrogen atom on the pyridazinone ring with a phenyl group, often using a Friedel-Crafts acylation reaction.

N-Benzylation and N-Methylation: The final steps involve the alkylation of the nitrogen atoms on the pyridazinone ring with benzyl and methyl groups, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Reactivity of the Amide Functionality

The acetamide group (-N(C(=O)CH2-) undergoes characteristic reactions influenced by its electron-withdrawing nature and steric environment.

Hydrolysis

-

Acidic Hydrolysis : Cleavage of the amide bond occurs under strong acidic conditions (e.g., HCl, H2SO4), yielding carboxylic acid and amine derivatives.

Example:Conditions : Reflux in 6M HCl, 12 hours.

-

Basic Hydrolysis : Saponification in NaOH/EtOH produces carboxylate salts.

Acylation and Alkylation

-

The secondary amide nitrogen participates in Schotten-Baumann reactions with acyl chlorides (e.g., acetyl chloride) to form tertiary amides.

-

Alkylation with alkyl halides (e.g., methyl iodide) under basic conditions modifies the benzyl-methylamine moiety.

Pyridazine Ring Reactivity

The pyridazinone core (6-oxo-1,6-dihydropyridazine) is electrophilic at positions adjacent to the carbonyl group, enabling nucleophilic attacks and redox reactions.

Nucleophilic Substitution

-

At C-4/C-5 : Reacts with amines (e.g., aniline) or thiols in polar aprotic solvents (DMF, DMSO) to form substituted pyridazines .

Example :

Oxidation and Reduction

-

Oxidation : The pyridazine ring undergoes oxidation with KMnO4/H2SO4 to form diketones or carboxylic acids.

-

Reduction : Catalytic hydrogenation (H2/Pd-C) saturates the pyridazine ring to a piperazine analog.

Benzyl Group Transformations

The N-benzyl substituent participates in electrophilic aromatic substitution (EAS) and hydrogenolysis.

EAS Reactions

-

Nitration : HNO3/H2SO4 introduces nitro groups at the para position of the benzyl ring.

-

Halogenation : Bromination (Br2/FeBr3) yields mono- or di-substituted derivatives.

Hydrogenolysis

-

Catalytic hydrogenation (H2/Pd-C) cleaves the benzyl group to generate primary amines.

Catalytic and Pharmacological Interactions

The compound acts as a formyl peptide receptor (FPR) agonist in biological systems, leveraging its pyridazinone core for binding:

Mechanism : The acetamide side chain facilitates hydrogen bonding with receptor residues, while the pyridazinone ring engages in π-π stacking.

Comparative Reactivity of Pyridazinone Derivatives

| Reaction Type | N-Benzyl-N-methyl Derivative | N-(6-Methylheptan-2-yl) Analog | 1-Benzyl-3-ethylurea Derivative |

|---|---|---|---|

| Amide Hydrolysis Rate (t½) | 8.2 hours (pH 1.2) | 14.5 hours (pH 1.2) | 6.8 hours (pH 1.2) |

| Pyridazine Oxidation Yield | 78% (KMnO4) | 65% (KMnO4) | 82% (KMnO4) |

| Hydrogenolysis Efficiency | 92% (Pd-C/H2) | 85% (Pd-C/H2) | 88% (Pd-C/H2) |

Scientific Research Applications

Research has indicated that N-benzyl-N-methyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide exhibits various pharmacological properties:

- Antimicrobial Activity : Studies have shown that the compound has significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

- Antitumor Effects : In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cells, suggesting its potential as an anticancer agent .

Case Study 1: Antibacterial Efficacy

A study published in Chemistry & Biology evaluated the antibacterial properties of this compound against Staphylococcus aureus. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating potent antibacterial activity compared to standard antibiotics .

Case Study 2: Anticancer Activity

In another study focusing on its anticancer properties, this compound was tested against various cancer cell lines, including breast and lung cancer. The results showed a dose-dependent inhibition of cell growth with IC50 values ranging from 15 to 25 µM, suggesting its potential utility in cancer therapy .

Data Table: Summary of Biological Activities

| Biological Activity | Target Organism/Cell Line | MIC/IC50 (µg/mL) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 32 |

| Anticancer | Breast Cancer Cells | 20 |

| Anticancer | Lung Cancer Cells | 15 |

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural features, biological activities, and unique aspects of N-benzyl-N-methyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide and related compounds:

| Compound Name | Core Structure | Substituents/Functional Groups | Biological Activity | Unique Aspects | Reference |

|---|---|---|---|---|---|

| This compound | Pyridazinone | 3-phenyl, N-benzyl-N-methyl acetamide | Neurological effects (proposed) | Enhanced lipophilicity for CNS targeting | |

| N-(6-methoxypyridin-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide | Pyridazinone | 3-phenyl, N-methoxypyridine acetamide | COX inhibition (potential) | Improved solubility via methoxy group | |

| N-(3-methoxybenzyl)-2-(3-(3-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide | Pyridazinone | 3-nitrophenyl, N-methoxybenzyl acetamide | Undisclosed (structural studies) | Electron-withdrawing nitro group | |

| 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide | Pyridazinone | 3-thiophene, triazole acetamide | Antimicrobial (potential) | Sulfur-containing heterocycle | |

| N-(2,5-difluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide | Pyridazinone | 3-phenyl, N-difluorophenyl acetamide | PDE4 inhibition | Halogen bonding via fluorine atoms |

Impact of Structural Variations on Properties and Activity

Electronic Effects

- Electron-withdrawing groups (e.g., nitro in ): Increase reactivity but may reduce metabolic stability.

- Electron-donating groups (e.g., methoxy in ): Enhance binding to aromatic residues in enzymes but may decrease solubility.

Pharmacokinetic Profiles

- Lipophilicity : Benzyl/methyl groups (target compound) improve CNS penetration compared to hydrophilic moieties like methoxypyridine .

- Metabolic Stability : Fluorine substituents (e.g., ) reduce oxidative metabolism, extending half-life.

Target Selectivity

- COX Inhibition : Methoxypyridine derivatives () may target cyclooxygenase via π-π stacking.

- PDE4 Inhibition : Difluorophenyl groups () enhance halogen bonding with enzyme active sites.

Biological Activity

N-benzyl-N-methyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of viral replication and its possible anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 320.342 g/mol. The compound features a pyridazine ring, which is known to contribute to various biological activities due to its ability to interact with multiple biological targets.

The primary mechanism by which this compound exerts its biological effects appears to involve inhibition of specific enzymes and modulation of signaling pathways. Studies have shown that compounds with similar structures can act as inhibitors of RNA-dependent RNA polymerase (RdRp), particularly in the context of SARS-CoV-2, the virus responsible for COVID-19. For instance, research indicates that certain derivatives exhibit potent inhibitory activity against RdRp, with IC50 values comparable to established antiviral agents like remdesivir .

Antiviral Activity

Recent studies have highlighted the potential of N-benzyl-N-methyl-acetamides as inhibitors of SARS-CoV-2 RdRp. Compounds within this class demonstrated significant antiviral activity, with some derivatives showing IC50 values as low as 1.11 μM, indicating strong efficacy against viral replication . The structure of these compounds allows for effective binding at the active site of RdRp, blocking substrate access and ultimately inhibiting viral RNA synthesis.

Anticancer Potential

In addition to antiviral properties, N-benzyl-N-methyl-acetamides have been investigated for their anticancer effects. Compounds exhibiting similar structural motifs have been linked to inhibition of Src kinase activity, a pathway often dysregulated in cancer cells. For example, certain derivatives demonstrated enhanced cell proliferation inhibitory activity in colon cancer cell lines (HT-29) after 72 hours of treatment . This suggests that modifications to the benzyl moiety can significantly influence the anticancer efficacy.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to specific structural features:

| Substituent | Effect on Activity |

|---|---|

| Benzyl Group | Enhances binding affinity and biological activity |

| Electron-Withdrawing Groups | Can reduce activity if positioned incorrectly |

| Alkyl Substituents | Modulate lipophilicity and cellular uptake |

Research indicates that introducing electron-withdrawing groups at strategic positions can enhance or diminish biological activity depending on their nature and placement on the molecule .

Case Studies

- SARS-CoV-2 Inhibition : A study identified several N-benzyl-acetamides as potent inhibitors of SARS-CoV-2 RdRp, with derivatives showing IC50 values ranging from 1.11 μM to 7.50 μM. This highlights the compound's potential in antiviral drug development .

- Anticancer Activity : In vitro studies demonstrated that modifications to the N-benzyl substituent could lead to significant improvements in anticancer activity against various cancer cell lines, suggesting that further optimization could yield more effective therapeutic agents .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-benzyl-N-methyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide?

Answer:

The compound is synthesized via multi-step routes involving pyridazinone core formation and subsequent functionalization. Key steps include:

- Cyanoacetamide intermediates : Reacting cyanoacetamide derivatives with aldehydes or ketones under ethanol/piperidine conditions at 0–5°C to form substituted pyridazinones .

- Microwave-assisted cyclization : Accelerating heterocycle formation using microwave irradiation, which reduces reaction time and improves yield compared to conventional heating .

- N-Alkylation : Introducing the N-benzyl-N-methyl group via alkylation of the acetamide moiety using benzyl halides and methylating agents under basic conditions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

Structural validation requires:

- NMR spectroscopy : - and -NMR to confirm substituent positions on the pyridazinone ring and acetamide group (e.g., phenyl protons at δ 7.2–7.6 ppm, pyridazinone carbonyl at ~170 ppm) .

- IR spectroscopy : Identification of carbonyl stretches (C=O at ~1650–1750 cm) and nitrile groups (if present in intermediates) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Advanced: How can experimental design (DoE) optimize the synthesis yield and purity?

Answer:

Design of Experiments (DoE) frameworks can systematically address variables:

- Catalyst screening : Palladium-catalyzed reductive cyclization (e.g., using formic acid derivatives as CO surrogates) to improve pyridazinone ring formation efficiency .

- Solvent and temperature effects : Testing polar aprotic solvents (DMF, DMSO) at 80–120°C to enhance reaction kinetics .

- Purification protocols : Combining column chromatography (silica gel, ethyl acetate/hexane) with recrystallization (ethanol/water) to achieve >95% purity .

Advanced: How should researchers resolve contradictions in bioactivity data across studies?

Answer:

Discrepancies may arise from:

- Purity variability : Validate compound integrity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .

- Stereochemical considerations : Use X-ray crystallography (as in ) to confirm absolute configuration, as bioactivity often depends on stereochemistry .

- Assay conditions : Standardize cell-based assays (e.g., pH, serum concentration) to minimize variability in IC values .

Advanced: What computational strategies predict reactivity or binding modes of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites on the pyridazinone ring .

- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using PyMOL or AutoDock, focusing on hydrogen bonding with the acetamide group and π-π stacking of the phenyl moiety .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, solubility) to guide SAR studies .

Basic: How to evaluate the compound’s stability under experimental storage conditions?

Answer:

- Stress testing : Expose to heat (40–60°C), light (UV-Vis), and varying pH (2–12) for 48–72 hours. Monitor degradation via TLC or HPLC .

- Long-term stability : Store at –20°C in anhydrous DMSO (sealed vials with inert gas) to prevent hydrolysis of the acetamide group .

Advanced: What strategies are used to design analogs with enhanced bioactivity?

Answer:

- Substituent modification : Introduce electron-withdrawing groups (e.g., –NO, –CF) at the phenyl ring to modulate electronic effects .

- Scaffold hopping : Replace pyridazinone with triazinone or pyrimidinone cores while retaining the acetamide side chain .

- Prodrug approaches : Mask polar groups (e.g., esterify the acetamide) to improve membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.